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molecular formula C10H8Cl2F3NO B8594013 2-Chloro-N-[2-(chloromethyl)-6-(trifluoromethyl)phenyl]acetamide CAS No. 80661-10-5

2-Chloro-N-[2-(chloromethyl)-6-(trifluoromethyl)phenyl]acetamide

Cat. No. B8594013
M. Wt: 286.07 g/mol
InChI Key: BWJUXYVLCVTNNT-UHFFFAOYSA-N
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Patent
US04618713

Procedure details

A slurry of 19.85 g (0.0947 mol) of 2-(chloromethyl)-6-(trifluoromethyl) anilinium chloride (prepared as in Example 1 from 20.0 g of sulfoxide) was refluxed in ethylene dichloride with 11.2 g (0.0991 mol) of chloroacetyl chloride for 30 minutes followed by addition of 1.0 g (0.0089 mol) of additional CAC and further reflux for 30 minutes. The virtually clear solution was then cooled to room temperature, washed with 10% aqueous sodium carbonate (80 ml) and dried using sodium sulfate. Evaporation and drying gave 22.14 g of white 2'-(chloromethyl)-6'-(trifluoromethyl)-2-chloroacetanilide assaying 93.5% for an overall yield from sulfoxide of 85.7%.
Name
2-(chloromethyl)-6-(trifluoromethyl) anilinium chloride
Quantity
19.85 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[Cl:2][CH2:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[C:5]=1[NH3+:6].[Cl:15][CH2:16][C:17](Cl)=[O:18]>C(Cl)CCl>[Cl:2][CH2:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:12])([F:13])[F:14])[C:5]=1[NH:6][C:17](=[O:18])[CH2:16][Cl:15] |f:0.1|

Inputs

Step One
Name
2-(chloromethyl)-6-(trifluoromethyl) anilinium chloride
Quantity
19.85 g
Type
reactant
Smiles
[Cl-].ClCC1=C([NH3+])C(=CC=C1)C(F)(F)F
Name
Quantity
11.2 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by addition of 1.0 g (0.0089 mol) of additional CAC
TEMPERATURE
Type
TEMPERATURE
Details
further reflux for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with 10% aqueous sodium carbonate (80 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C(NC(CCl)=O)C(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.14 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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